

# penem core structure and its influence on antibacterial efficacy

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## Compound of Interest

Compound Name: Penem

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## The Penem Core: A Structural Guide to Antibacterial Efficacy

An In-depth Technical Whitepaper for Drug Development Professionals

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### Abstract

The **penem** class of  $\beta$ -lactam antibiotics represents a critical area of research in the ongoing battle against antimicrobial resistance. Structurally a hybrid between penicillins and cephalosporins, **penems** possess a unique unsaturated five-membered ring fused to the  $\beta$ -lactam core, granting them a broad spectrum of activity and increased stability against many  $\beta$ -lactamase enzymes. This document provides a detailed examination of the **penem** core structure, its influence on antibacterial efficacy, the mechanisms of action and resistance, and the key experimental protocols used in their evaluation. Quantitative data on the performance of notable **penem** compounds are presented for comparative analysis, and critical pathways and workflows are visualized to aid in comprehension.

### Introduction to Penems

**Penems** are a potent subclass of  $\beta$ -lactam antibiotics characterized by a  $\beta$ -lactam ring fused to an unsaturated five-membered thiazole ring.<sup>[1][2]</sup> This core structure, known as the 4-thia-1-azabicyclo[3.2.0]hept-2-en-7-one ring system, distinguishes them from other  $\beta$ -lactams like

penicillins (which have a saturated thiazolidine ring) and carbapenems (which have a carbon atom instead of sulfur at the C4 position).<sup>[1][2]</sup> This structural distinction is pivotal, affording penems a broader spectrum of activity and enhanced resistance to hydrolysis by many bacterial  $\beta$ -lactamase enzymes.<sup>[3]</sup>

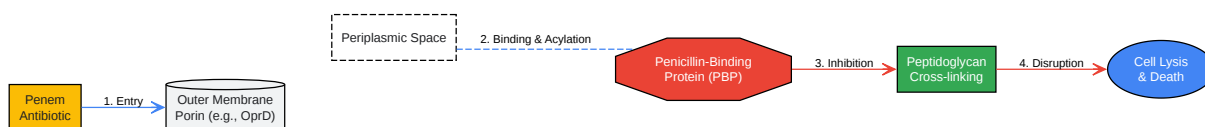
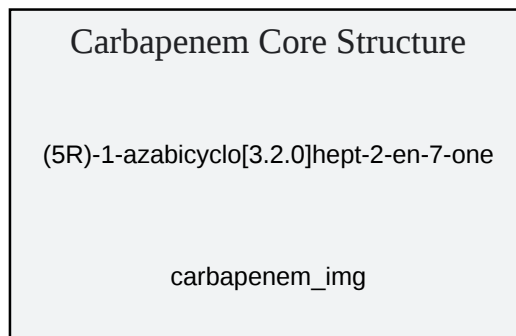
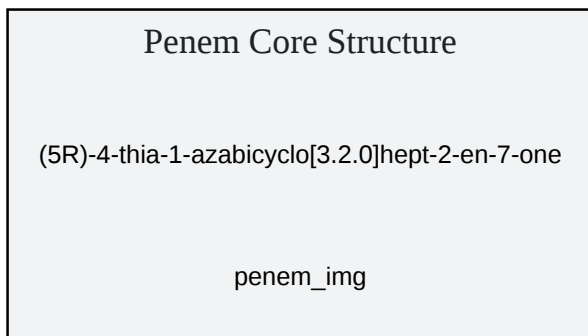
Typically reserved as last-resort antibiotics, penems, and more broadly carbapenems, are crucial for treating severe infections caused by multidrug-resistant (MDR) Gram-negative bacteria.<sup>[3][4]</sup> Notable examples of penems that have been developed include faropenem and sulopenem, with sulopenem recently gaining FDA approval for treating uncomplicated urinary tract infections caused by susceptible bacteria in adult women with limited treatment options.<sup>[1][2][5]</sup>

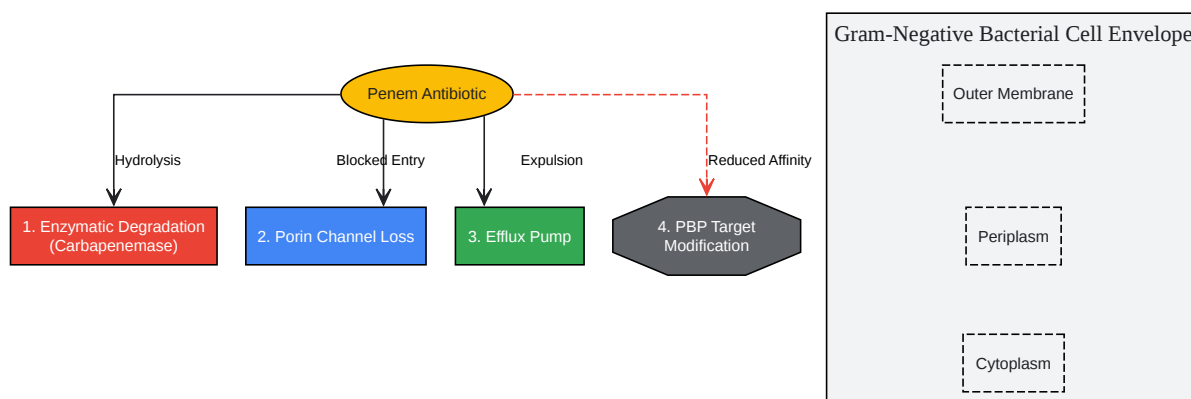
## The Penem Core Structure and its Influence on Efficacy

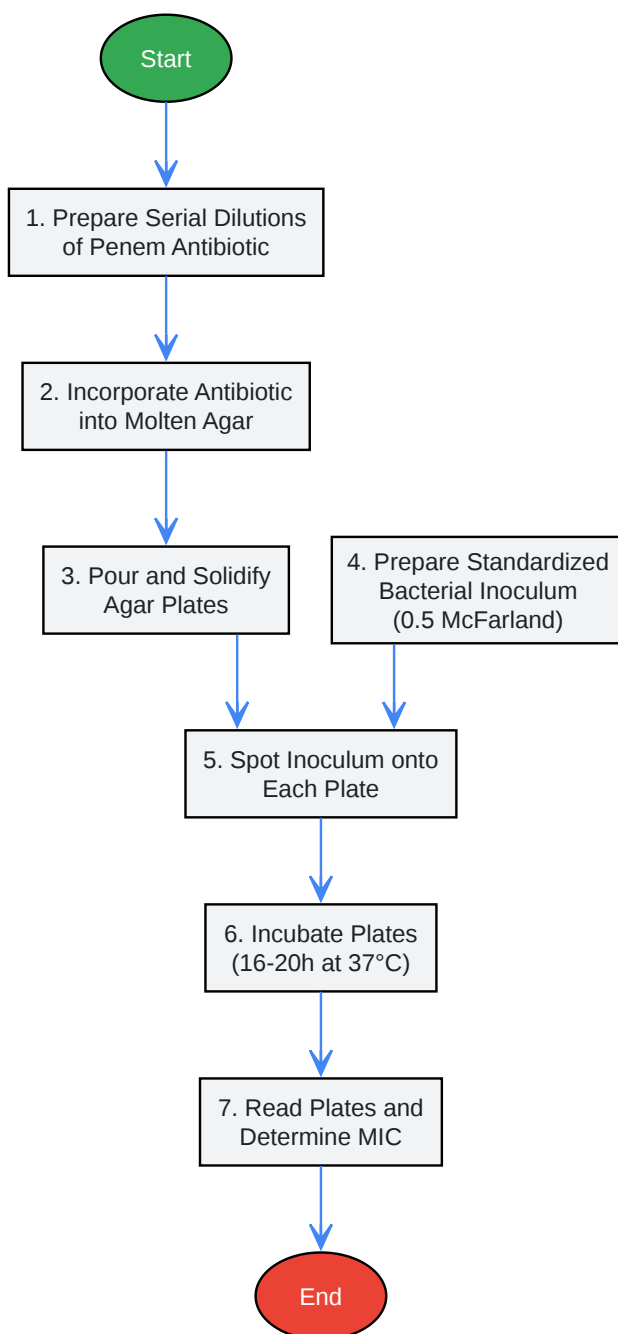
The antibacterial efficacy of a penem is intrinsically linked to its core structure and the substitutions made at various positions. The key structural features influencing activity are the C2 side chain, the C6 side chain, and the stereochemistry of the fused ring system.

### Structural Comparison: Penem vs. Carbapenem

The fundamental difference between penems and carbapenems lies in the atom at position 4 of the five-membered ring. Penems contain a sulfur atom, whereas carbapenems have a carbon atom. This seemingly minor change has significant implications for the molecule's stability, strain, and ultimately, its antibacterial profile.







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